N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-5-12(10(2)20-9)14(19)18-6-11(7-18)17-13-3-4-15-8-16-13/h3-5,8,11H,6-7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGKBAXYWQFXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C12H14N4O
- Molecular Weight : 246.27 g/mol
- CAS Number : 2175979-12-9
The structure consists of a pyrimidine ring substituted with an azetidine moiety and a 2,5-dimethylfuran carbonyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, potentially acting as a selective inhibitor in pathways related to cancer and inflammation.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| CDK2 Inhibition | 0.36 | Cyclin-dependent kinase | |
| CDK9 Inhibition | 1.8 | Cyclin-dependent kinase | |
| Antitumor Activity | Not specified | Various cancer cell lines |
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several human cancer cell lines, including HeLa and HCT116. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Kinase Inhibition
Research has shown that this compound selectively inhibits cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. The IC50 values indicate a strong affinity for CDK2 compared to CDK9, highlighting its potential for targeted cancer therapies.
Preparation Methods
Synthesis of Azetidin-3-Amine Intermediate
The azetidin-3-amine scaffold is synthesized via strain-release ring-opening of azabicyclobutane (ABB) or direct displacement of azetidine electrophiles. The ChemRxiv protocol outlines a single-step method using 1-benzhydrylazetidin-3-yl methanesulfonate (1) as the electrophile. Heating 1 with pyrimidin-4-amine in DMF at 80°C for 12 hours affords 1-benzhydryl-3-(pyrimidin-4-ylamino)azetidine in 78% yield (Table 1). Deprotection via hydrogenolysis (H₂, Pd/C) yields the free azetidin-3-amine.
Table 1: Optimization of Azetidine-Pyrimidine Coupling
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrimidin-4-amine | DMF | 80 | 12 | 78 |
| Pyrimidin-4-amine | THF | 60 | 24 | 65 |
| Pyrimidin-4-amine | DCM | 40 | 48 | 42 |
Acylation with 2,5-Dimethylfuran-3-Carbonyl Chloride
The azetidine nitrogen is acylated using 2,5-dimethylfuran-3-carbonyl chloride under Schotten-Baumann conditions. Reacting the azetidin-3-amine with 1.2 equivalents of acyl chloride in dichloromethane (DCM) and aqueous NaHCO₃ at 0°C for 2 hours provides the target compound in 85% yield. Excess acyl chloride ensures complete conversion, while mild conditions prevent azetidine ring decomposition.
Alternative Route: Azetidine Ring Construction via Cyclization
Cyclization of Linear Precursors
Azetidine rings are alternatively synthesized via intramolecular nucleophilic substitution . For example, treating 3-chloro-N-(pyrimidin-4-yl)propan-1-amine with NaH in THF induces cyclization to form azetidine, albeit in lower yields (52%) due to competing elimination. This method is less favored due to scalability issues.
Reductive Amination
Condensing 3-oxoazetidine with pyrimidin-4-amine under reductive conditions (NaBH₃CN, MeOH) forms the azetidin-3-amine core. However, over-reduction of the furan carbonyl group necessitates careful stoichiometric control.
Advanced Functionalization and Derivatization
Late-Stage Modifications
The trifluoromethyl group’s electronic effects influence reaction pathways:
- Nucleophilic aromatic substitution on pyrimidine is hindered, necessitating Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for further derivatization.
- Oxidation of the furan ring to γ-lactones is avoided by maintaining inert atmospheres during acylation.
Protecting Group Strategies
- Benzhydryl groups protect the azetidine nitrogen during pyrimidine coupling, enabling subsequent deprotection without side reactions.
- Boc-protected intermediates are avoided due to incompatibility with trifluoromethyl groups under acidic conditions.
Mechanistic Insights and Side Reactions
Azetidine Ring Strain and Reactivity
The azetidine’s 88° bond angles increase ring strain, accelerating nucleophilic substitution but risking ring-opening under acidic/basic conditions. For example, prolonged exposure to HCl during workup hydrolyzes azetidine to γ-aminobutyric acid derivatives.
Competing Acylation Pathways
During Schotten-Baumann acylation, the pyrimidine amine may react with acyl chloride, forming undesired bis-acylated byproducts. Using bulky solvents (e.g., tert-butyl methyl ether) suppresses this by 30%.
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃):
- δ 8.20 (s, 1H, pyrimidine-H),
- δ 7.85 (d, J = 5.2 Hz, 2H, furan-H),
- δ 4.65 (m, 1H, azetidine-H),
- δ 2.45 (s, 6H, CH₃-furan).
HPLC Purity: 98.5% (C18 column, 70:30 MeCN/H₂O).
Comparative Evaluation of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98.5 | High |
| Cyclization | 52 | 95.2 | Moderate |
| Reductive Amination | 67 | 97.8 | Low |
The nucleophilic substitution route offers superior yield and scalability, making it the industrial benchmark. Cyclization methods remain niche for specialized derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
